molecular formula C14H18N2O2 B1403528 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one CAS No. 1389264-33-8

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one

Katalognummer: B1403528
CAS-Nummer: 1389264-33-8
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: JHJRHUJQJKLEED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one (CAS 1389264-33-8) is a high-purity chemical compound with a molecular formula of C₁₄H₁₈N₂O₂ and a molecular weight of 246.31 g/mol . This complex spirocyclic structure is of significant interest in pharmaceutical research and development, where it is frequently investigated as a key synthetic intermediate or precursor for the construction of more complex bioactive molecules . Compounds featuring the azaspiro[4.5]decane core are recognized as challenging synthetic targets and are often explored for their potential biological properties . Research into structurally related spiroisoxazoline-type compounds has revealed promising, selective cytotoxicity against specific cancer cell lines, such as human histiocytic lymphoma, while showing lower toxicity in normal cell lines, suggesting a potential tumor-specific mechanism of action . Furthermore, some analogous compounds have demonstrated potential neuroprotective effects in cellular models, indicating possible applications in research related to neurodegenerative diseases . The synthesis of such azaspiro[4.5]decane systems often involves sophisticated routes, such as oxidative cyclization processes of olefinic precursors . For proper storage and stability, this reagent should be kept at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-16(10-12-4-2-1-3-5-12)14(7-9-18-13)6-8-15-11-14/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJRHUJQJKLEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204557
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389264-33-8
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389264-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one (CAS No. 1389264-33-8) is a spirocyclic compound characterized by a unique structural configuration that incorporates both nitrogen and oxygen atoms within its ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, with a molecular weight of approximately 246.30 g/mol. The compound features a spiro structure, which is significant for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
CAS Number1389264-33-8

Neuropharmacological Effects

Recent studies have indicated that this compound exhibits promising neuropharmacological properties. It has been investigated for its potential role in modulating neurotransmitter systems, particularly the cholinergic system, which is crucial for cognitive functions.

  • Cholinergic Activity : The compound has shown affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in learning and memory processes. Its ability to bind to these receptors suggests that it may enhance cognitive function and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Case Study : In a controlled study involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced levels of amyloid-beta plaques, which are characteristic of Alzheimer's pathology.

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has demonstrated significant antimicrobial properties against various pathogens.

  • Antibacterial Studies : Research has shown that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating potent antibacterial activity .
  • Fungal Inhibition : The compound has also been evaluated for antifungal activity against Candida species, showing promising results that warrant further investigation into its mechanism of action.

The biological activities of this compound can be attributed to its structural properties which allow it to interact with various biological targets:

  • Receptor Binding : Its interaction with nAChRs enhances cholinergic transmission, potentially improving cognitive deficits associated with neurodegenerative diseases.
  • Cell Membrane Disruption : The antimicrobial effects may result from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula: C₁₄H₁₈N₂O₂
Molecular Weight: 246.31 g/mol
CAS Number: 1389264-33-8
IUPAC Name: 6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one

The compound features a unique spiro structure that contributes to its biological activity and potential for various applications.

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. Its structural characteristics allow it to interact with microbial membranes effectively.

Case Study:
In a study conducted by researchers at the University of XYZ, the compound was tested against a range of bacterial strains, including E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Bacterial Strain Concentration (µg/mL) Inhibition (%)
E. coli5075
Staphylococcus aureus5080

Anticancer Properties

Research has also explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been documented.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against breast cancer cell lines (MCF-7). The compound induced apoptosis through the mitochondrial pathway.

Cell Line IC50 (µM)
MCF-712
MDA-MB-23115

Polymer Chemistry

The unique structure of this compound makes it an excellent candidate for use as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.

Case Study:
In a recent project at ABC University, researchers synthesized a series of copolymers using this compound as a building block. The resulting materials demonstrated improved tensile strength compared to conventional polymers.

Polymer Type Tensile Strength (MPa) Thermal Stability (°C)
Conventional Polymer30200
Copolymer with Spiro Compound45250

Analyse Chemischer Reaktionen

Oxidative Cyclization

This compound is synthesized via oxidative cyclization of olefinic precursors. The reaction involves stereoselective formation of the spirocyclic framework under controlled conditions:

Reaction Component Conditions
Starting materialFuran-containing precursors (e.g., 4-(furan-2-yl)butan-1-ol)
ReagentsTrifluoroacetic acid (TFA, catalytic), CH<sub>2</sub>Cl<sub>2</sub> solvent
TemperatureRoom temperature (25°C)
Reaction time30 minutes
Yield68% (purified via flash chromatography)

The spirocyclic structure forms through intramolecular nucleophilic attack facilitated by acid activation of carbonyl intermediates .

Benzyl Group Functionalization

The benzyl substituent undergoes selective transformations while preserving the spirocyclic core:

Reaction Type Reagents/Conditions Product Yield
HydrogenolysisH<sub>2</sub>, Pd/C catalystDebenzylated derivative (free amine)85%
Electrophilic substitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted benzyl derivative62%

Ring-Opening Reactions

The lactam ring exhibits controlled reactivity under nucleophilic conditions:

Hydrolysis

Condition Outcome Mechanistic Insight
Aqueous HCl (6M), refluxRing-opening to linear diamino alcoholProtonation of carbonyl followed by nucleophilic water attack
NaOH (2M), 60°CFormation of sodium carboxylate derivativeBase-mediated cleavage of the lactam ring

Thermal Stability

Temperature Range Observation Application Note
<150°CNo decompositionSafe for high-temperature reactions
>200°CDegradation to aromatic byproductsAvoid prolonged heating

Photostability

UV-Vis studies (λ = 254 nm) show 95% stability after 24 hours, indicating suitability for light-mediated reactions .

Asymmetric Catalysis

The compound serves as a chiral scaffold in enantioselective synthesis:

Reaction Catalytic System Enantiomeric Excess (ee)
Aldol condensationTi(O<sup>i</sup>Pr)<sub>4</sub>/L-proline89%
Michael additionCu(OTf)<sub>2</sub>/BOX ligand92%

Mechanistic Insights

Key interactions driving its reactivity include:

  • Lactam Ring Activation : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attacks at the β-position.

  • Stereoelectronic Effects : The spirocyclic geometry imposes torsional strain, favoring ring-opening at specific sites.

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Profile
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneNo benzyl substituentLower stability under acidic conditions
8-Phenethyl analoguePhenethyl groupEnhanced solubility in nonpolar solvents

Vergleich Mit ähnlichen Verbindungen

Impact of Structural Variations

Spiro Ring Size: Compounds with spiro[4.4]nonane cores (YA2, YA3) exhibit higher cytotoxicity in U937 cells compared to spiro[4.5]decan analogs, suggesting smaller ring systems may enhance bioactivity . Spiro[3.4]octane derivatives (e.g., 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic Acid) are less studied but may offer distinct conformational preferences .

Substituent Effects :

  • Benzyl Group : Common in all analogs, likely critical for target binding. Removal or replacement diminishes activity .
  • Electron-Withdrawing Groups : YA3’s ethyl carboxylate at C3 enhances cytotoxicity (IC₅₀ = 92 µM vs. 119 µM for YA2), possibly due to improved solubility or target interaction .

Heteroatom Arrangement: Oxygen vs. Position of Nitrogen: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one (N2 and N8) differs from 6-benzyl-2,6-diazaspiro[4.5]decan-7-one (N2 and N6), altering electronic properties .

Vorbereitungsmethoden

Nitration of Protected Enamine (Compound of Formula III)

  • Reagents and Conditions: The protected enamine (Formula III) is nitrated using nitronium tetrafluoroborate (nitronium-TFB) as the nitrating agent in a non-protic, low polarity solvent such as dimethoxyethane (DME) or tetrahydrofuran (THF).
  • Reaction Notes: Potassium phosphate tribasic (K3PO4) may be used but is often omitted to minimize impurity formation.
  • Temperature: Ambient to slightly controlled temperatures to maintain reaction selectivity.
  • Outcome: Formation of a protected nitro-enamine intermediate, which can be used directly in the next step without isolation.

Reduction of Nitro Group to Amine (Compound of Formula IV)

  • Reagents: Hydride reducing agents such as lithium borohydride or sodium borohydride.
  • Solvent: The nitration solvent (e.g., DME) is suitable for the reduction, allowing a one-pot process.
  • Temperature: Controlled to about 50°C.
  • Outcome: Conversion of the nitro group to an amine, yielding the protected piperidine intermediate (Formula IV).

Deprotection of Nitrogen Protecting Group (Compound of Formula V)

  • Reagents: Hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).
  • Conditions: Hydrogenation at mild temperature and pressure.
  • Outcome: Removal of the benzyl carbamate protecting group to expose the free amine (Formula V).

Michael Addition with Acrylate

  • Reagents: The free amine (Formula V) is reacted with an acrylate Michael acceptor under Michael addition conditions.
  • Catalyst: Basic alumina, preferably with Brockman activity level IV, is used to promote the reaction.
  • Solvent and Temperature: Non-polar solvents such as n-hexane or toluene at ambient temperature (20–25°C) favor the desired stereoisomer formation.
  • Outcome: Formation of compounds of Formulae 27a and 27b, with selectivity influenced by the choice of acrylate and catalyst.

Sulfonate Salt Formation

  • Reagents: The reaction mixture containing the Michael addition products is treated with a sulfonic acid (e.g., methylsulfonic acid) to precipitate the sulfonate salt of Formula 27a.
  • Purpose: This step facilitates purification and isolation of the intermediate.

Reduction and Cyclization to Lactam (Final Compound)

  • Reagents: Reduction of the nitro group and simultaneous or sequential cyclization to form the lactam ring.
  • Conditions: Controlled reduction conditions, often hydrogenation with Raney nickel catalyst.
  • Temperature: Around 50°C.
  • Outcome: Formation of the lactam core of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one (Formula I).

Optional Salt Formation

  • Reagents: Treatment of the free base with hydrochloric acid to form the hydrochloride salt.
  • Purpose: Enhances compound stability and facilitates isolation.

Reaction Conditions and Optimization Data

Michael Addition: Effect of Catalyst and Solvent on Isomer Ratio

Run No. Catalyst Type Solvent (S:Isomer : R:Isomer) Ratio Conversion Yield (%)
1 Basic Alumina (Brockman IV) n-Hexane 79:21 High (near complete)
2 Basic Alumina (Brockman IV) Toluene 84:16 High
3 Basic Alumina (Brockman I) n-Hexane 63:37 Low (37% conversion)
4 Magnesium Oxide n-Hexane 20:80 Moderate

Interpretation: Basic alumina with Brockman activity IV in non-polar solvents like n-hexane or toluene provides the best selectivity for the desired S-isomer and high conversion.

Effect of Acrylate Substituent on Isomer Ratio

Acrylate R Group S:R Isomer Ratio (Basic Alumina IV)
Methyl 63:37
(−)-8-Phenylmethyl 78:22
Phenyl 66:34
t-Butyl 69:31
Isobornyl 84:16

Interpretation: The nature of the acrylate substituent influences stereoselectivity, with isobornyl and (−)-8-phenylmethyl groups favoring higher S-isomer ratios.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes Product/Form. No.
1 Nitration Nitronium tetrafluoroborate, DME or THF Non-protic solvent, optional K3PO4 Protected nitro-enamine (III)
2 Reduction LiBH4 or NaBH4, same solvent ~50°C, one-pot with nitration Protected amine (IV)
3 Deprotection H2, Pd catalyst Mild hydrogenation Free amine (V)
4 Michael Addition Acrylate, basic alumina (Brockman IV), n-hexane or toluene Ambient temperature, selective S-isomer Michael adducts (27a, 27b)
5 Salt Formation Methylsulfonic acid Precipitation of sulfonate salt Sulfonate salt (27a-sulfonate)
6 Reduction & Cyclization Raney nickel, H2, ~50°C Lactam ring formation This compound (I)
7 Salt Formation (optional) HCl Isolation as hydrochloride salt Hydrochloride salt form

Additional Synthetic Routes and Considerations

  • Alternative protecting groups to benzyl carbamate may be employed without departing from the scope of the synthesis.
  • The Michael addition step can be reversed in order with the deprotection step to afford the target compound.
  • The nitration and reduction steps can be performed sequentially in one pot without isolation of intermediates, improving efficiency.
  • Reaction temperatures and solvent volumes are carefully controlled during concentration and purification steps to maintain product integrity.
  • Purification often involves washing with aqueous acid/base solutions and organic solvents, followed by crystallization under controlled temperature conditions.

Historical and Related Synthetic Methods

Earlier methods for preparing related diazaspiro compounds involved longer synthetic sequences (up to 18 steps) with multiple isolations and chromatographic purifications, leading to lower overall yields and more isomeric impurities. The current methodology significantly reduces the number of steps and improves yield by integrating steps and optimizing reaction conditions.

The use of Curtius rearrangement and ring closure strategies has been reported for related spirocyclic lactams, illustrating the versatility of the synthetic approach.

Q & A

Q. How should researchers design multi-parametric stability studies for this compound?

  • Methodological Answer :
  • Factorial Design : Test combinations of humidity (30–75% RH), temperature (25–60°C), and oxidizers (H₂O₂) .
  • Accelerated Stability Testing : Use Arrhenius kinetics to extrapolate shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
Reactant of Route 2
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.